molecular formula C10H14O3 B6265935 methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate CAS No. 228117-37-1

methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B6265935
CAS No.: 228117-37-1
M. Wt: 182.2
InChI Key:
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Description

Methyl 3-oxobicyclo[321]octane-2-carboxylate is an organic compound with the molecular formula C10H14O3 It is a bicyclic ester that features a ketone group at the third position and a carboxylate ester group at the second position of the bicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. Catalysts may also be employed to enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically at the ketone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Esters or amides.

Scientific Research Applications

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use.

Comparison with Similar Compounds

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate can be compared with other bicyclic compounds such as:

    Bicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic structure but differ in the ring size and functional groups.

    Tropane alkaloids: These natural products have a bicyclic structure with nitrogen atoms and exhibit different biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

228117-37-1

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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